molecular formula C13H19NO2 B12867967 4-(Hexyloxy)benzaldehyde oxime

4-(Hexyloxy)benzaldehyde oxime

Cat. No.: B12867967
M. Wt: 221.29 g/mol
InChI Key: QYDNPDYSYAFFQI-SDNWHVSQSA-N
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Description

4-(Hexyloxy)benzaldehyde oxime is an organic compound with the molecular formula C13H19NO2. It is derived from 4-(Hexyloxy)benzaldehyde, which is a benzaldehyde derivative where the benzene ring is substituted with a hexyloxy group at the para position. The oxime functional group is characterized by the presence of a C=N-OH group, which is formed by the reaction of hydroxylamine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hexyloxy)benzaldehyde oxime can be synthesized through the reaction of 4-(Hexyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:

[ \text{4-(Hexyloxy)benzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for oximes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields. For example, the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation in a solvent-free environment has been shown to produce oximes in high yields .

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)benzaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as N-chlorosuccinimide.

    Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The oxime group can participate in substitution reactions, such as the formation of hydroximoyl chlorides.

Common Reagents and Conditions

    Oxidation: N-chlorosuccinimide in dimethylformamide (DMF) can be used to oxidize the oxime to a nitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of oximes to amines.

    Substitution: Hydroxylamine hydrochloride in the presence of a base such as sodium carbonate is used for the formation of oximes from aldehydes.

Major Products Formed

    Oxidation: Benzonitrile

    Reduction: Benzylamine

    Substitution: Hydroximoyl chloride

Scientific Research Applications

4-(Hexyloxy)benzaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)benzaldehyde oxime involves the formation of a stable oxime group through the reaction of the aldehyde with hydroxylamine. The oxime group can undergo various chemical transformations, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions. This rearrangement involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, resulting in the formation of a new C-N bond .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: A simpler oxime derivative without the hexyloxy group.

    4-Methoxybenzaldehyde oxime: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-Ethoxybenzaldehyde oxime: Similar structure but with an ethoxy group instead of a hexyloxy group.

Uniqueness

4-(Hexyloxy)benzaldehyde oxime is unique due to the presence of the hexyloxy group, which can influence its chemical reactivity and physical properties. The longer alkyl chain can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other benzaldehyde oxime derivatives .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(NE)-N-[(4-hexoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)11-14-15/h6-9,11,15H,2-5,10H2,1H3/b14-11+

InChI Key

QYDNPDYSYAFFQI-SDNWHVSQSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=N/O

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

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